Cas no 28294-48-6 (4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate)

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a brominated aromatic compound featuring both acetyl and acetate functional groups. Its key structural attributes include a 2-bromoacetyl moiety and dimethoxy-substituted phenyl ring, making it a versatile intermediate in organic synthesis. The compound is particularly useful in electrophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The presence of the bromoacetyl group enhances reactivity in nucleophilic displacement reactions, while the dimethoxy and acetate substituents contribute to stability and solubility in organic solvents. This compound is suitable for controlled functionalization in complex molecular frameworks, offering synthetic flexibility for researchers in medicinal and materials chemistry.
4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate structure
28294-48-6 structure
Product Name:4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate
CAS No:28294-48-6
MF:C12H13BrO5
MW:317.132623434067
CID:53308
PubChem ID:13652183
Update Time:2025-05-20

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate
    • 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone
    • 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate
    • [4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate
    • 4-Acetoxy-3,5-dimethoxy-a-bromoacetophenone
    • 4-Acetoxy-a-bromo-3,5-dimethoxyacetophenone
    • w-Bromo-4-acetoxy-3,5-dimethoxyacetophenone
    • DTXSID50545911
    • 4-(bromoacetyl)-2,6-dimethoxyphenyl acetate
    • 28294-48-6
    • AKOS022173247
    • SCHEMBL1929760
    • Ethanone, 1-[4-(acetyloxy)-3,5-dimethoxyphenyl]-2-bromo-
    • 4-(2-BROMOACETYL)-2,6-DIMETHOXYPHENYLACETATE
    • Inchi: 1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3
    • InChI Key: DQLCIZRXDSMYEF-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=C(C(=C(C=1)OC)OC(C)=O)OC)=O

Computed Properties

  • Exact Mass: 315.99500
  • Monoisotopic Mass: 315.99464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.442
  • Melting Point: 126-127 ºC
  • PSA: 61.83000
  • LogP: 2.20670

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019109346-1g
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate
28294-48-6 95%
1g
$413.03 2023-09-02
Crysdot LLC
CD12088679-1g
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate
28294-48-6 95+%
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$491 2024-07-24

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate Related Literature

Additional information on 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate (CAS No. 28294-48-6): A Comprehensive Overview

4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate (CAS No. 28294-48-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, often referred to in scientific literature as 2,6-dimethoxyphenyl bromoacetate, belongs to the class of aromatic esters with a bromoacetyl functional group. Its molecular formula is C12H13BrO5, and it exhibits a molecular weight of 317.13 g/mol. The compound's structure features a 2,6-dimethoxyphenyl core, which is acetylated and further modified with a bromoacetyl moiety, making it a valuable intermediate in organic synthesis.

The physical and chemical properties of 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate make it particularly useful in various chemical reactions. It typically appears as a white to off-white crystalline powder with a melting point ranging between 80-85°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. Its stability under normal conditions and reactivity towards nucleophiles due to the presence of the bromoacetyl group make it a preferred choice for researchers working on pharmaceutical intermediates and fine chemical synthesis.

One of the most prominent applications of 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate is in the field of medicinal chemistry. The compound serves as a key building block in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the development of anti-inflammatory agents and antioxidant compounds, which are currently hot topics in drug discovery. Researchers are particularly interested in its potential to modulate oxidative stress pathways, a subject that has gained traction due to the increasing focus on age-related diseases and neurodegenerative disorders.

In addition to its pharmaceutical applications, 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate is also utilized in material science. Its ability to act as a cross-linking agent has been explored in the development of advanced polymers and coatings. This aligns with the growing demand for sustainable materials and green chemistry solutions, which are currently trending in both academic and industrial research. The compound's unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties, making it a valuable asset in the polymer industry.

The synthesis and production of 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate involve multi-step organic reactions, typically starting from 2,6-dimethoxyphenol. The process includes acetylation followed by bromoacetylation, with careful control of reaction conditions to ensure high yield and purity. Recent advancements in flow chemistry and catalytic processes have improved the efficiency of its production, addressing the need for cost-effective and environmentally friendly manufacturing methods. These innovations are particularly relevant given the current emphasis on sustainable chemical production.

From a market perspective, the demand for 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate has been steadily increasing, driven by its expanding applications in pharmaceuticals and advanced materials. Market analysts predict continued growth, especially in regions with strong biotech and chemical manufacturing sectors. The compound's versatility and the ongoing research into its potential uses ensure its relevance in the evolving landscape of specialty chemicals.

For researchers and industry professionals seeking detailed information on 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate, it is essential to consult reliable sources and safety data sheets (SDS). Proper handling and storage are crucial to maintain the compound's integrity and ensure safe usage. As with any chemical, adherence to laboratory safety protocols and regulatory guidelines is paramount.

In conclusion, 4-(2-bromoacetyl)-2,6-dimethoxyphenyl acetate (CAS No. 28294-48-6) is a compound of significant scientific and industrial interest. Its unique chemical properties, coupled with its diverse applications in medicinal chemistry and material science, make it a valuable subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in the development of innovative solutions for various challenges in chemistry and beyond.

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